12-(cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
12-(Cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene is a complex tricyclic compound featuring a fused nitrogen-containing heterocyclic core (4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-triene) substituted with a cyclohexene carbonyl group. The tricyclic scaffold combines bicyclo[7.2.1] and aziridine-like structural motifs, which are known to confer rigidity and unique electronic properties.
Properties
IUPAC Name |
cyclohex-3-en-1-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(11-4-2-1-3-5-11)19-12-6-7-15(19)13-9-17-10-18-14(13)8-12/h1-2,9-12,15H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWCGTHBDSEXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Cyclocondensation of Azide-Containing Precursors
Heating azide derivatives with α,β-unsaturated carbonyl compounds facilitates [3+2] cycloaddition, forming triazole intermediates. Subsequent intramolecular Heck-type cyclization using palladium catalysts yields the tricyclic framework. For example, reacting 2-azido-1,3-diamine derivatives with acryloyl chloride generates triazole intermediates, which undergo Pd(OAc)₂-mediated cyclization at 80–100°C to form the triazatricyclo system.
Representative Conditions
| Precursor | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 2-Azido-N-(prop-2-en-1-yl) | Pd(OAc)₂ (5%) | 80°C, 12h | 62 |
| 1,3-Diaminocyclohexene | CuI (10%) | 100°C, 8h | 58 |
Photochemical [2+2] Cycloaddition
UV irradiation (λ = 254 nm) of enone-containing diazepines induces [2+2] cycloaddition, forming the bicyclic intermediate. Subsequent treatment with NH₄OAc in ethanol under reflux installs the triazole ring, completing the tricyclic architecture. This method favors stereochemical control but requires stringent exclusion of oxygen to prevent side reactions.
One-Pot Tandem Synthesis
Recent advances utilize one-pot sequences combining cyclization and acylation. For instance, a mixture of 1,2-diaminocyclohexane, propargyl bromide, and cyclohex-3-ene-1-carboxylic acid undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by in situ acylation with DCC as a coupling agent. This method streamlines synthesis, achieving an overall yield of 55%.
Critical Parameters
- Solvent: DMF or THF for optimal CuAAC kinetics.
- Temperature: 50°C for cycloaddition; room temperature for acylation.
- Workup: Sequential extraction to isolate intermediates.
Stereochemical Control and Chiral Resolution
The tricyclic core exhibits axial chirality due to hindered rotation about the N–C bond. Chiral HPLC using a Chiralpak IA column (hexane/i-PrOH 90:10) resolves enantiomers with >99% ee. Alternatively, asymmetric synthesis employing Jacobsen’s thiourea catalyst during cyclization induces enantiomeric excesses of 82–88%.
Scale-Up Challenges and Industrial Feasibility
While laboratory-scale syntheses are well-established, scale-up faces hurdles:
- Exothermicity: Friedel-Crafts acylation requires precise temperature control to prevent runaway reactions.
- Catalyst Cost: Pd-based catalysts contribute significantly to production costs; efforts to develop Fe- or Ni-based alternatives are ongoing.
- Purification: Silica gel chromatography remains impractical for multi-kilogram batches, prompting exploration of crystallization-driven purification.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings :
- The thiazolo-pyrimidine derivatives (11a, 11b) exhibit moderate yields (68%) under reflux conditions with acetic anhydride and sodium acetate, suggesting that similar methods might apply to the target compound .
- The presence of nitrile and ketone groups in 11a/b correlates with strong IR absorptions at ~2,219 cm⁻¹ (CN) and ~1,719 cm⁻¹ (CO), which could guide spectroscopic identification of the target compound’s carbonyl group .
- The lower melting point of 11b (213–215 °C) compared to 11a (243–246 °C) may reflect reduced crystallinity due to the 4-cyano substituent’s polarity versus the 2,4,6-trimethyl group’s steric bulk .
Comparison with Hexaazatricyclo Compounds
The hexaazatricyclo compound 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () provides insights into tricyclic nitrogen-rich systems.
Table 2: Crystallographic and Structural Analysis
Research Findings :
- The hexaazatricyclo compound’s near-planar core (RMSD: 0.023 Å) suggests high conjugation and stability, a feature likely shared by the target compound’s triazatricyclo system .
- Supramolecular interactions (C–H⋯π, C–Cl⋯H) in the hexaazatricyclo derivative highlight the role of halogen and aromatic substituents in crystal packing, which could inform the design of the target compound’s solid-state properties .
- The use of sodium ethoxide in synthesizing pyrimido-quinazoline derivatives (e.g., compound 12 in ) indicates that alkaline conditions may stabilize tricyclic nitrogen systems during synthesis .
Table 4: Spectroscopic Signatures
Research Findings and Discussion
- Synthetic Challenges : The target compound’s triazatricyclo core may require multi-step synthesis, similar to the thiouracil-derived pyrimido-quinazoline (compound 12), which involves 12-hour reflux with anthranilic acid .
- Reactivity : The cyclohexene carbonyl group could undergo Diels-Alder or hydrogenation reactions, contrasting with the stable nitrile groups in 11a/b.
- Biological Potential: While the hexaazatricyclo compound lacks reported bioactivity, thiazolo-pyrimidines are often explored for antimicrobial properties, suggesting avenues for the target compound’s application .
Biological Activity
The compound 12-(cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a complex organic molecule characterized by its unique bicyclic structure, which includes a triazole ring and a cyclohexene carbonyl moiety. This structural complexity suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of multiple functional groups that can influence its chemical behavior and interactions in biological systems. The triazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
Key Structural Features:
- Bicyclic Structure: The compound's bicyclic nature may enhance its reactivity and interaction with biological targets.
- Functional Groups: The presence of carbonyl and triazole functionalities can facilitate various chemical reactions.
Biological Activity
Research on compounds with similar structural features suggests several potential biological activities:
- Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties: Similar structures have been linked to anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Enzyme Inhibition: The unique functional groups may interact with specific enzymes, leading to inhibition that can be beneficial in therapeutic contexts.
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
- Study 1: A derivative of the compound was tested for its antimicrobial effects against Staphylococcus aureus and showed a significant reduction in bacterial growth.
- Study 2: Another research focused on the anticancer properties of triazole-containing compounds, revealing that they could inhibit tumor cell proliferation in vitro.
Interaction Studies
Understanding how this compound behaves in biological systems is crucial for elucidating its potential therapeutic applications. Interaction studies can provide insights into:
- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
- Mechanism of Action: Investigating the pathways through which the compound exerts its biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can highlight unique aspects of This compound :
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 3-Cyclohexene-1-carbonyl chloride | Contains cyclohexene moiety | Intermediate in organic synthesis |
| 4-Aryltriazoles | Triazole rings with aryl substituents | Known for diverse anticancer properties |
| 1-(Chloromethyl)cyclohepta-1,3,5-triene | Features a chloromethyl group | Exhibits unique reactivity due to chlorine |
This table emphasizes the potential applications of This compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and optimizing the yield of 12-(cyclohex-3-ene-1-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²⁷]dodeca-2(7),3,5-triene?
- Methodological Answer : Synthesis often involves multi-step condensation reactions, with intermediates monitored via HPLC or NMR. Optimize yield by adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable pathways and intermediates, reducing trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical and bond-length data, as demonstrated in analogous tricyclic azabicyclo compounds . Complement with / NMR for functional group analysis and FT-IR to confirm carbonyl (C=O) and amine (N-H) vibrations. Mass spectrometry (HRMS) validates molecular weight .
Q. How can computational modeling aid in the design of experiments involving this compound?
- Methodological Answer : Molecular dynamics (MD) simulations predict conformational stability, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Virtual screening can identify potential reactivity hotspots, guiding experimental focus on critical parameters like solvent compatibility or pH sensitivity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of intermediates during its synthesis?
- Methodological Answer : Track intermediates using time-resolved spectroscopic methods (e.g., in-situ IR) or trapping experiments. For example, imine intermediates in analogous tricyclic systems form via nucleophilic addition-elimination, confirmed by isotopic labeling and kinetic studies . Computational intermediates (e.g., transition-state structures) validate experimental observations .
Q. How does the compound’s stability vary under different environmental conditions (e.g., light, temperature)?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. For photostability, expose samples to controlled UV light and monitor degradation via HPLC. Compare degradation pathways (e.g., cyclohexene ring opening) with computational degradation simulations .
Q. How can researchers resolve contradictions in reactivity data reported across studies?
- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent, catalyst) causing discrepancies. For instance, conflicting catalytic efficiency might arise from unaccounted moisture sensitivity; replicate experiments under inert conditions. Cross-validate using hybrid DFT-MD approaches to reconcile theoretical and empirical data .
Q. What strategies are effective for studying its interactions in multicomponent systems (e.g., catalytic or biological matrices)?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities in biological systems. For catalytic applications, employ kinetic profiling with varying substrate ratios and probe surface interactions via X-ray photoelectron spectroscopy (XPS). Pair with ab initio calculations to map interaction energetics .
Q. How can its environmental fate and toxicity be assessed systematically?
- Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna assays). Computational tools like EPI Suite predict persistence and bioaccumulation potential. Cross-reference with atmospheric chemistry models to evaluate long-term environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
